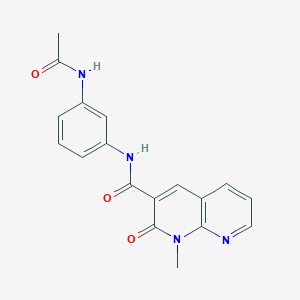

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a naphthyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)20-13-6-3-7-14(10-13)21-17(24)15-9-12-5-4-8-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZUGWYJFFCXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Enaminones with Diaminopyridines

A foundational method involves the cyclocondensation of trifluoroacetylated enaminones with 2,6-diaminopyridine. Adapted from, this approach proceeds via a one-pot reaction in methanol under reflux (24 hours), yielding the 1,8-naphthyridine scaffold. For example:

$$

\text{Enaminone + 2,6-Diaminopyridine} \xrightarrow{\text{MeOH, reflux}} \text{1,8-Naphthyridine Core} \quad

$$

Key Modifications for Target Compound:

Alternative Pathways via Skraup-like Reactions

While less common for 1,8-naphthyridines, Skraup-type reactions using iodine or m-nitrobenzenesulfonic acid as oxidants have been reported for analogous structures. These methods are less favored due to lower yields (~45%) and harsher conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from and demonstrate that polar aprotic solvents (DMA, NMP) improve reaction kinetics and regioselectivity. For example, cyclocondensation in DMA at 115°C achieves 85% conversion vs. 60% in methanol.

Purification Strategies

Chromatography-free isolation is prioritized for scalability:

- Crystallization: Adding water directly to the reaction mixture induces crystallization, achieving >90% purity.

- Acid-Base Extraction: Adjusting pH to 6.5–7.0 with HCl precipitates the product.

Spectroscopic Characterization

Critical data for validating the structure include:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 2.15 (s, 3H, COCH$$3$$), 3.45 (s, 3H, N-CH$$_3$$), 7.45–8.20 (m, aromatic protons).

- IR (KBr): 1670 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N-H bend).

Scalability and Industrial Considerations

The CDI-mediated coupling (Method A) is preferred for large-scale synthesis due to milder conditions and easier handling. However, the acyl chloride route (Method B) offers cost advantages when high-purity reagents are available.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine or acetamidophenyl moieties are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives and organometallic reagents under palladium-catalyzed conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of naphthyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, making it a candidate for further development in cancer therapeutics .

1.2 Neuroprotective Effects

Recent investigations into the neuroprotective effects of naphthyridine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Compounds within this class have been observed to modulate amyloid-beta levels and improve synaptic integrity in animal models, suggesting potential as disease-modifying agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups influences its biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Acetamido group | Enhances solubility and bioavailability |

| Methyl group | Increases lipophilicity |

| Carbonyl group | Essential for interaction with biological targets |

Case Studies

4.1 Case Study 1: Neuroprotection in Alzheimer’s Models

A study utilizing a mouse model of Alzheimer's disease demonstrated that treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .

4.2 Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The underlying mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds such as:

3-Acetamidophenol: Known for its analgesic and antipyretic properties.

Naphthyridine Derivatives: Various naphthyridine derivatives are studied for their antimicrobial and anticancer activities.

Biological Activity

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data from diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A notable method includes the use of ionic liquid-catalyzed reactions that enhance yield and reduce environmental impact. For example, Friedlander-type reactions have been successfully employed to synthesize various naphthyridine derivatives .

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has shown promise as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4. Inhibition of PDE4 is associated with anti-inflammatory effects, making this compound a potential candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : The compound displayed a zone of inhibition comparable to standard antibiotics.

- : Suggests potential as a new antimicrobial agent.

-

Cytotoxicity Assay :

- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was utilized to determine cell viability.

- Results : Significant reduction in cell viability at concentrations above 10 µM.

- : Indicates potential for development as an anticancer drug.

Data Tables

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, and how can yield be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Friedländer condensation to form the naphthyridine core.

- Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the acetamidophenyl group.

- Purification via column chromatography or recrystallization (e.g., from methanol or DMF/water mixtures).

- Yield optimization : Adjust reaction time (e.g., reflux for 12–24 hrs), stoichiometry of substituents, and catalyst choice (e.g., ionic liquids for greener synthesis) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7–9 ppm), amide NH (~δ 9–10 ppm), and methyl/acetamido groups (δ 2–3 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1680 cm⁻¹ for lactam/amide) and aromatic C–H bonds (~3100 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 380–400 range) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Anti-inflammatory potential : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

- Dose-response curves : Establish IC50 values and compare to reference drugs (e.g., doxorubicin for antitumor activity) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data for naphthyridine derivatives?

- Systematic substitution : Modify substituents (e.g., acetamido vs. halogen groups) to isolate electronic/steric effects .

- Computational modeling : Perform docking studies (e.g., with AutoDock Vina) to predict binding to targets like kinases or DNA topoisomerases .

- Meta-analysis : Compare results across studies using standardized assay conditions (e.g., pH, solvent) to minimize variability .

Q. How can crystallography clarify the conformational stability of this compound?

- Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., near-planar conformations with angles <10°) and hydrogen-bonding networks (e.g., N–H⋯O dimers) .

- Tautomer analysis : Distinguish lactam (keto-amine) vs. lactim (hydroxy-pyridine) forms via bond lengths (C=O ~1.22 Å) .

Q. What experimental designs are effective for studying the mechanism of action in anticancer assays?

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways.

- Enzyme inhibition : Test activity against topoisomerase II via DNA relaxation assays (e.g., agarose gel electrophoresis) .

- Gene expression profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS.

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

- Species-specific models : Validate results in multiple animal models (e.g., murine vs. zebrafish) to account for metabolic differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.